Methyl 4-((3-(diethylamino)phenyl)amino)-4-oxobutyrate

Description

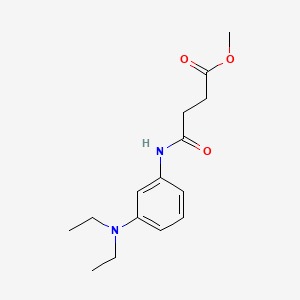

Methyl 4-((3-(diethylamino)phenyl)amino)-4-oxobutyrate is a specialized organic compound featuring a unique combination of functional groups. Its structure comprises:

- A methyl ester group at the terminal carboxylate.

- A 4-oxobutyrate backbone linking the ester to an amide moiety.

- A 3-(diethylamino)phenyl substituent attached via an amide bond.

The diethylamino group enhances solubility in polar organic solvents and may influence electronic properties, while the amide linkage provides stability against hydrolysis under mild conditions .

Properties

CAS No. |

72010-74-3 |

|---|---|

Molecular Formula |

C15H22N2O3 |

Molecular Weight |

278.35 g/mol |

IUPAC Name |

methyl 4-[3-(diethylamino)anilino]-4-oxobutanoate |

InChI |

InChI=1S/C15H22N2O3/c1-4-17(5-2)13-8-6-7-12(11-13)16-14(18)9-10-15(19)20-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,16,18) |

InChI Key |

BLIHEFQNDSJVBO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)NC(=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate involves the reaction of butanedioic acid with bis [(2-ethylhexyl)oxy]phosphinothioyl chloride in the presence of a base. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphinothioyl chloride. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods: Industrial production of Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized as a lubricant additive and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of Dibutyl [[bis [(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in 4-Oxobutyrate Derivatives

The target compound differs from analogs primarily in substituent groups and functional moieties . Below is a comparative analysis with key analogs from literature and commercial databases:

Reactivity and Functional Group Influence

Amide vs. Ester Linkages

- Target Compound: The amide bond in Methyl 4-((3-(diethylamino)phenyl)amino)-4-oxobutyrate confers greater hydrolytic stability compared to ester-containing analogs like Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. This makes it less prone to degradation under acidic or basic conditions .

- Ester Analogs: Esters such as Methyl 2-(p-chlorophenyl)-4-oxobutyrate readily undergo bromination and cyclization to form furanones (e.g., 3-(p-chlorophenyl)-5-bromo-2(5H)-furanone) . The absence of an amide group in these analogs facilitates lactone formation.

Substituent Effects

- Electron-Donating Groups: The diethylamino group in the target compound is strongly electron-donating, which may alter its electronic profile and reactivity in electrophilic substitution reactions.

- Steric Considerations : Bulky substituents, as seen in Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate, introduce steric hindrance, which could limit access to reactive sites during synthesis or catalysis .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 4-((3-(diethylamino)phenyl)amino)-4-oxobutyrate, and how can yield be optimized?

- Methodological Answer : The synthesis typically involves acylation and nucleophilic substitution reactions. A representative pathway includes:

- Step 1 : Reacting 3-(diethylamino)aniline with a 4-oxobutyrate derivative (e.g., methyl 4-chloro-4-oxobutyrate) under controlled conditions (60–80°C).

- Step 2 : Purification via column chromatography or recrystallization.

Yield optimization strategies include adjusting reactant stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and catalyst selection (e.g., DMAP for acylation). Temperature control is critical to avoid side reactions .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies hydrogen environments (e.g., diethylamino protons at δ 1.1–1.3 ppm, ester methyl group at δ 3.6–3.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 307.2).

- Infrared (IR) Spectroscopy : Detects key functional groups (e.g., carbonyl stretches at 1680–1720 cm) .

Q. What are the stability considerations for handling this compound?

- Methodological Answer : The compound is sensitive to moisture and light due to its ester and amide groups. Store under inert gas (N or Ar) at –20°C. Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What computational methods are suitable for modeling its interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Use software like NAMD or GROMACS with CHARMM/AMBER force fields to simulate ligand-protein binding.

- Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like kinases or GPCRs.

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can its structure-activity relationship (SAR) be explored for drug discovery?

- Methodological Answer :

- Derivatization : Modify the diethylamino group (e.g., replace with morpholine) or ester moiety (e.g., ethyl vs. methyl).

- In Vitro Assays : Test analogs against disease-relevant enzymes (e.g., kinases) using fluorescence-based activity assays.

- Data Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity using multivariate regression .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media).

- Off-Target Profiling : Use kinome-wide screening (e.g., Kinobeads) to identify non-specific interactions.

- Metabolite Analysis : LC-MS/MS detects degradation products that may contribute to observed effects .

Q. How can its pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated?

- Methodological Answer :

- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid using shake-flask method.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.

- Caco-2 Permeability : Assess intestinal absorption potential using monolayer transepithelial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.